molecular formula C19H16FN3O2S B11475406 2-amino-7-{3-[(2-fluorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

2-amino-7-{3-[(2-fluorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11475406
M. Wt: 369.4 g/mol
InChI Key: GDVAGPKCIZBNNC-UHFFFAOYSA-N
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Description

2-amino-7-{3-[(2-fluorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one is a complex organic compound that belongs to the class of thiazolo[4,5-b]pyridines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, with additional functional groups such as an amino group and a fluorobenzyl ether moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-amino-7-{3-[(2-fluorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting appropriate starting materials such as thioamides with α-haloketones under basic conditions.

    Cyclization with pyridine: The thiazole intermediate is then subjected to cyclization with a pyridine derivative to form the thiazolo[4,5-b]pyridine core.

    Introduction of the fluorobenzyl ether group: This step involves the nucleophilic substitution reaction where the thiazolo[4,5-b]pyridine intermediate is reacted with 2-fluorobenzyl bromide in the presence of a base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-amino-7-{3-[(2-fluorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl ether moiety, where the fluorine atom can be replaced by other nucleophiles.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).

Scientific Research Applications

2-amino-7-{3-[(2-fluorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-amino-7-{3-[(2-fluorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

2-amino-7-{3-[(2-fluorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one can be compared with other similar compounds, such as:

    Thiazole derivatives: These compounds share the thiazole ring structure and may exhibit similar biological activities.

    Pyridine derivatives: Compounds with a pyridine ring may have comparable chemical properties and reactivity.

    Fluorobenzyl derivatives: These compounds contain the fluorobenzyl group and may have similar pharmacological profiles.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C19H16FN3O2S

Molecular Weight

369.4 g/mol

IUPAC Name

2-amino-7-[3-[(2-fluorophenyl)methoxy]phenyl]-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C19H16FN3O2S/c20-15-7-2-1-4-12(15)10-25-13-6-3-5-11(8-13)14-9-16(24)22-18-17(14)26-19(21)23-18/h1-8,14H,9-10H2,(H2,21,23)(H,22,24)

InChI Key

GDVAGPKCIZBNNC-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N=C(S2)N)C3=CC(=CC=C3)OCC4=CC=CC=C4F

Origin of Product

United States

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